2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole
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Overview
Description
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . This particular compound is characterized by the presence of a dichloro-nitrophenyl group and a methyl group attached to the benzothiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole typically involves the reaction of 2,6-dichloro-4-nitrobenzyl chloride with 2-aminothiophenol under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring . Industrial production methods may involve continuous flow microreactor systems to improve reaction efficiency and yield .
Chemical Reactions Analysis
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole include other benzothiazole derivatives such as:
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used as an intermediate in the synthesis of herbicides.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C15H10Cl2N2O2S |
---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
2-[(2,6-dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-8-2-3-14-13(4-8)18-15(22-14)7-10-11(16)5-9(19(20)21)6-12(10)17/h2-6H,7H2,1H3 |
InChI Key |
VVKTYKCSBDZHLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)CC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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